molecular formula C4H7NOS2 B099062 Carbamodithioic acid, acetyl-, methyl ester CAS No. 16696-88-1

Carbamodithioic acid, acetyl-, methyl ester

Cat. No. B099062
CAS RN: 16696-88-1
M. Wt: 149.2 g/mol
InChI Key: UTLWSCJXMNFHFX-UHFFFAOYSA-N
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Description

Carbamodithioic acid, acetyl-, methyl ester, commonly known as methyl acetyl carbamate, is a chemical compound with the molecular formula C4H7NO2S. It is a colorless liquid that is commonly used in scientific research applications due to its unique properties.

Mechanism Of Action

The mechanism of action of carbamodithioic acid, acetyl-, methyl ester is not fully understood. However, it is believed that it works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synapse, resulting in overstimulation of the nervous system.

Biochemical And Physiological Effects

Carbamodithioic acid, acetyl-, methyl ester has been shown to have both biochemical and physiological effects. It has been shown to cause oxidative stress and induce apoptosis in various cell lines. It has also been shown to cause DNA damage and inhibit DNA repair mechanisms. Additionally, it has been shown to cause neurotoxicity and reproductive toxicity in animal studies.

Advantages And Limitations For Lab Experiments

Carbamodithioic acid, acetyl-, methyl ester has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, it has some limitations. It is highly toxic and must be handled with care. It is also difficult to handle due to its low boiling point and high vapor pressure.

Future Directions

There are several future directions for the use of carbamodithioic acid, acetyl-, methyl ester in scientific research. One area of interest is in the study of its potential as an anticancer agent. It has been shown to have cytotoxic effects on various cancer cell lines, and further research is needed to explore its potential as a cancer treatment. Another area of interest is in the development of new carbamate pesticides that are more effective and less toxic to the environment. Additionally, further research is needed to better understand the mechanism of action of carbamodithioic acid, acetyl-, methyl ester and its potential as a therapeutic agent for various diseases.
Conclusion
In conclusion, carbamodithioic acid, acetyl-, methyl ester is a versatile chemical compound that has many scientific research applications. Its unique properties make it useful in the synthesis of pharmaceuticals, pesticides, and herbicides, as well as a model compound in the study of the reaction mechanism of carbamates with nucleophiles. While it has several advantages for use in lab experiments, it also has limitations due to its toxicity and difficult handling. Further research is needed to explore its potential as an anticancer agent and its mechanism of action in various diseases.

Synthesis Methods

The synthesis of carbamodithioic acid, acetyl-, methyl ester can be achieved through the reaction of acetyl isocyanate with sodium methanethiolate. The reaction takes place in anhydrous conditions and yields methyl acetyl carbamate as the final product. The reaction is shown below:
CH3C(O)NCO + NaSCH3 → CH3C(O)NHCOSCH3 + NaCl

Scientific Research Applications

Carbamodithioic acid, acetyl-, methyl ester is widely used in scientific research applications due to its unique properties. It is commonly used as a reagent in the synthesis of pharmaceuticals, pesticides, and herbicides. It is also used as a model compound in the study of the reaction mechanism of carbamates with nucleophiles. Additionally, it is used as a reference standard in the analysis of carbamate pesticides in environmental samples.

properties

CAS RN

16696-88-1

Product Name

Carbamodithioic acid, acetyl-, methyl ester

Molecular Formula

C4H7NOS2

Molecular Weight

149.2 g/mol

IUPAC Name

methyl N-acetylcarbamodithioate

InChI

InChI=1S/C4H7NOS2/c1-3(6)5-4(7)8-2/h1-2H3,(H,5,6,7)

InChI Key

UTLWSCJXMNFHFX-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)N=C(S)SC

SMILES

CC(=O)NC(=S)SC

Canonical SMILES

CC(=O)NC(=S)SC

synonyms

Acetyldithiocarbamic acid methyl ester

Origin of Product

United States

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